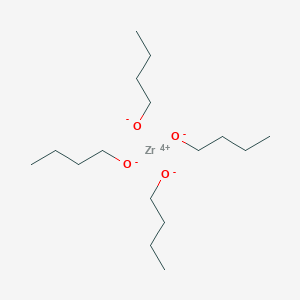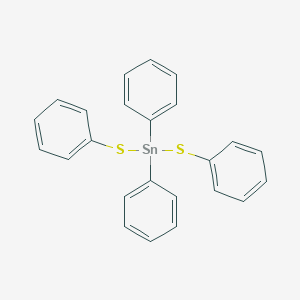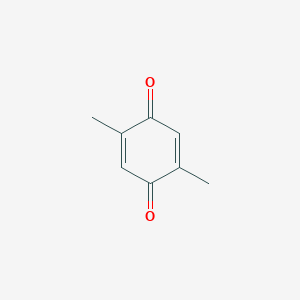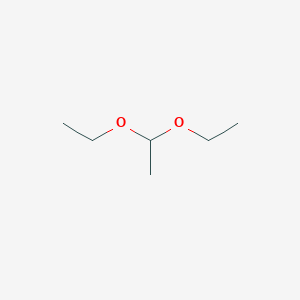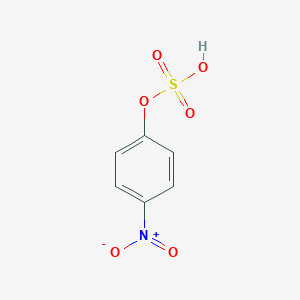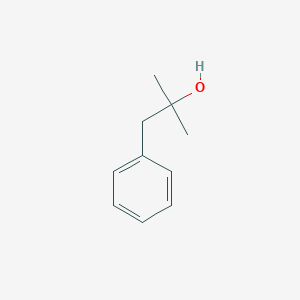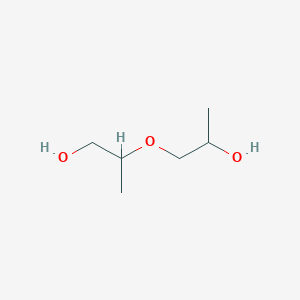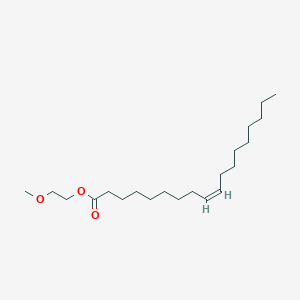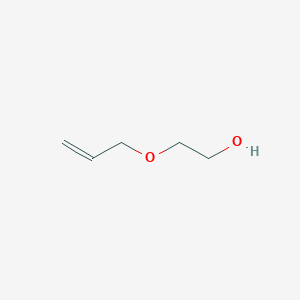
2-Allyloxyethanol
説明
Synthesis Analysis
The synthesis of 2-Allyloxyethanol-related compounds often involves intricate chemical reactions. For instance, the synthesis of allyloxyethyl 2-cyanoacrylate monomer, which shares a similar allyloxy functional group, is characterized by its fast setting time and the ability to adhere to most materials. The presence of the allyl group contributes to improved elasticity and heat resistance of the resultant adhesives (Denchev, Kotzev, & Serafimov, 1988). Another notable synthesis involves allylsamarium bromide-mediated cascade cyclization of homoallylic esters, leading to the formation of structurally complex alcohols with high diastereoselectivity (Shen et al., 2015).
Molecular Structure Analysis
While specific studies directly analyzing the molecular structure of 2-Allyloxyethanol were not identified, the molecular structures of related compounds provide insight into the potential behavior and reactivity of 2-Allyloxyethanol. For example, the synthesis of cyclic seleninate esters derived from 2-phenoxyethanol involves sigmatropic rearrangements, highlighting the influence of molecular structure on the chemical reactivity and potential applications of such compounds (Tripathi, Sharma, Singh, & Butcher, 2011).
Chemical Reactions and Properties
2-Allyloxyethanol and its derivatives undergo various chemical reactions, including hydrosilylation and allylation. For instance, hydrosilylation of allyl alcohol with specific silanes, leading to compounds that can serve as precursors to hybrid nanocomposites, demonstrates the utility of allyl-containing compounds in creating materials with desirable properties (Zhang & Laine, 2000). Additionally, organocatalytic enantioselective allylation of 3-indolylmethanol illustrates the potential for creating chiral molecules with high stereocontrol (Liu et al., 2014).
科学的研究の応用
Biological Activities and Applications : Discovered as a natural product from a marine actinobacterium, 2-Allyloxyphenol (related to 2-Allyloxyethanol) exhibits antimicrobial and antioxidant properties. It has potential applications as a food preservative and oral disinfectant due to its antimicrobial effectiveness and low toxicity (Arumugam et al., 2010).
Polyurethane and Polydimethylsiloxane (PDMS) Coatings : In a study on polyurethane covalently modified PDMS coatings, 2-Allyloxyethanol-terminated polyurethane was used as a modifier. This modified coating showed increased surface energy and re-coatability, indicating its potential in surface engineering applications (Sun et al., 2020).
Adhesive Applications : Allyloxyethyl 2-cyanoacrylate, synthesized and characterized for the first time, retains typical properties of cyanoacrylate adhesives such as fast setting and high strength, with improved elasticity and heat resistance. This indicates its potential in creating more durable and heat-resistant adhesives (Denchev et al., 1988).
Catalysis : A study on the synthesis of 2-Allyloxyethanol used KF/Attapulgite as a catalyst, showcasing its effectiveness in the ethoxylation of allyl alcohol with ethylene oxide. This highlights its potential use in catalytic processes (Guo Deng-fen, 2014).
Polymer Electrolytes for Li Batteries : Allyl ether-functional polycarbonates, synthesized from 2-allyloxymethyl-2-ethyltrimethylene carbonate, were used to prepare non-polyether polymer electrolytes. UV-crosslinking of these allyl side groups provided mechanically stable electrolytes with improved ionic conductivity, suggesting applications in solid-state lithium batteries (Mindemark et al., 2016).
Technological Aspects in Synthesis : The technological aspects of synthesizing UV-reactive poly(ethylene glycol) mono-1-propenyl ether monomers, including the isomerization of 2-allyloxyethanol, were evaluated under various conditions. This research contributes to understanding the synthesis processes of certain UV-reactive monomers (Urbala, 2020).
Hydrosilylation Applications : Research on the hydrosilylation of allyl alcohol with various compounds revealed that direct hydrosilylation of 2-allyloxyethanol primarily proceeds via C-silylation rather than O-silylation. This has implications in the synthesis of hybrid nanocomposites (Zhang and Laine, 2000).
作用機序
Target of Action
2-Allyloxyethanol, also known as Ethylene glycol allyl ether, is a chemical compound with the linear formula H2C=CHCH2OCH2CH2OH It’s used as a solvent, auxiliary or co-solvent in the coating, ink, and resin industry .
Pharmacokinetics
Safety data sheets indicate that it’s a flammable liquid and vapor, harmful if swallowed, and causes serious eye damage .
Result of Action
It’s known to cause skin and eye irritation, and it’s harmful if swallowed .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Allyloxyethanol. For instance, it’s recommended to store the compound in a cool, well-ventilated place and keep the container tightly closed . It’s also important to handle it with appropriate personal protective equipment to prevent exposure and potential harm .
Safety and Hazards
特性
IUPAC Name |
2-prop-2-enoxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-2-4-7-5-3-6/h2,6H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYHRYNSUGLLMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27274-31-3 | |
| Record name | Polyethylene glycol monoallyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27274-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0059401 | |
| Record name | 2-Allyloxyethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allyloxyethanol | |
CAS RN |
111-45-5, 27274-31-3 | |
| Record name | Ethylene glycol monoallyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Allyloxyethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Allyloxyethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32614 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-(2-propen-1-yloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Allyloxyethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(allyloxy)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.520 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-2-propen-1-yl-ω-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.318 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLENE GLYCOL ALLYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/852300B9QS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




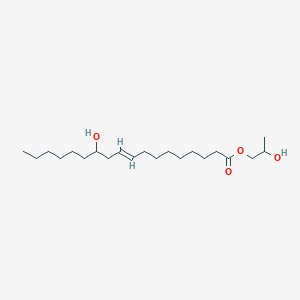

![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B89525.png)

